Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a 2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by a nucleophilic substitution reaction with 2,6-difluorobenzyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A similar compound without the fluorinated phenyl group.
Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate: A closely related compound with a different fluorination pattern.
Uniqueness
Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H20F2N2O2 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
MGDSEVMUJDNAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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